molecular formula C16H23ClN2O2S B13957533 3-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

3-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13957533
M. Wt: 342.9 g/mol
InChI Key: FIMKNCIZQIRLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine-based building block of significant interest in medicinal chemistry and drug discovery. The compound features a pyrrolidine ring, a scaffold renowned for its three-dimensional coverage and ability to improve solubility and pharmacokinetic properties in drug candidates . This specific derivative is further functionalized with a 6-chloropyridinyl group connected via a sulfur-containing linker, a structural motif present in compounds investigated as potential covalent inhibitors of viral proteases . The tert-butyloxycarbonyl (Boc) group serves as a critical protecting group for the pyrrolidine nitrogen, facilitating further synthetic elaboration and the development of targeted bioactive molecules. Researchers can leverage this compound as a key intermediate in the synthesis of more complex structures for various research applications, including but not limited to the development of antiviral agents and enzyme inhibitors. The presence of the chloro-substituted pyridine and the sulfur linker makes it a versatile precursor for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. This product is intended for research purposes only and is not intended for human therapeutic or veterinary use.

Properties

Molecular Formula

C16H23ClN2O2S

Molecular Weight

342.9 g/mol

IUPAC Name

tert-butyl 3-[(6-chloropyridin-3-yl)methylsulfanylmethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H23ClN2O2S/c1-16(2,3)21-15(20)19-7-6-13(9-19)11-22-10-12-4-5-14(17)18-8-12/h4-5,8,13H,6-7,9-11H2,1-3H3

InChI Key

FIMKNCIZQIRLEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CSCC2=CN=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of 3-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves a multi-step process. A common approach includes:

  • Step 1: Formation of the tert-butyl ester of pyrrolidine-1-carboxylic acid
    This is achieved by reacting pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine, yielding the tert-butyl ester intermediate.

  • Step 2: Introduction of the sulfanylmethyl linker
    The key sulfanylmethyl group is introduced via nucleophilic substitution or coupling reactions involving a thiol or sulfide precursor.

  • Step 3: Attachment of the 6-chloro-pyridin-3-ylmethyl moiety
    This step involves coupling the chloropyridine derivative to the sulfanylmethyl group, often through a nucleophilic substitution or cross-coupling reaction.

This sequence ensures the correct assembly of the pyrrolidine ring, the sulfanylmethyl linker, and the chlorinated pyridine ring, while preserving the tert-butyl ester protecting group.

Industrial Scale Considerations

For industrial production, the synthesis is adapted to continuous flow reactors and automated systems to improve efficiency, safety, and yield. Optimization of parameters such as temperature, pressure, and solvent choice is critical to scalability. Continuous monitoring and control reduce impurities and byproduct formation.

Chemical Reaction Analysis

Types of Reactions Involved

Reaction Type Description Common Reagents/Conditions Major Products
Esterification Formation of tert-butyl ester from pyrrolidine and tert-butyl chloroformate Triethylamine, dichloromethane, RT to 40 °C Pyrrolidine-1-carboxylic acid tert-butyl ester
Nucleophilic Substitution Introduction of sulfanylmethyl group via thiol or sulfide nucleophile Thiol derivatives, base, polar aprotic solvents Sulfanylmethyl-substituted intermediates
Coupling Reaction Attachment of 6-chloro-pyridin-3-ylmethyl group through substitution or cross-coupling Palladium catalysts (optional), bases Final target compound
Oxidation (optional) Conversion of sulfanylmethyl to sulfoxides or sulfones for derivative synthesis H₂O₂, m-CPBA Sulfoxides or sulfones

Oxidation and Substitution Reactions

The sulfanylmethyl group can be selectively oxidized to sulfoxides or sulfones using oxidants like hydrogen peroxide or m-chloroperoxybenzoic acid. The chlorine atom on the pyridine ring is amenable to nucleophilic substitution with reagents such as sodium methoxide or potassium tert-butoxide, allowing structural diversification.

Research Findings and Comparative Analysis

Yield and Purity

  • Laboratory syntheses report yields typically ranging from 70% to 85% for the multi-step process, depending on reaction optimization and purification methods.

  • Industrial methods employing continuous flow and automated synthesis have improved yields and purity, reducing byproducts and environmental impact.

Advantages of Current Methods

Feature Description
One-pot synthesis potential Emerging photocatalytic methods enable shorter synthesis routes with fewer byproducts
Environmental impact Use of mild oxidants and avoidance of heavy metals in new protocols reduce ecological footprint
Scalability Continuous flow reactors facilitate scale-up with consistent quality

Related Synthetic Innovations

While direct preparation methods for 3-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester are limited in public literature, advances in related compounds provide insights:

  • Photocatalytic synthesis methods for related tert-butyl esters (e.g., 4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester) utilize acridine salt photocatalysts under light irradiation with oxidants, enabling one-step synthesis with improved yield and environmental profile. This approach avoids heavy metals and hydrogen gas, reducing cost and toxicity.

  • Such photocatalytic strategies could potentially be adapted for the synthesis of the target compound by modifying substrates and reaction conditions accordingly.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Esterification Pyrrolidine + tert-butyl chloroformate, base Formation of tert-butyl pyrrolidine-1-carboxylate
2 Nucleophilic substitution Thiol or sulfide nucleophile, base Introduction of sulfanylmethyl group
3 Coupling with chloropyridine 6-Chloro-pyridin-3-ylmethyl halide, coupling agents Attachment of chloropyridine moiety
4 Optional oxidation H₂O₂ or m-CPBA Conversion to sulfoxide/sulfone derivatives
5 Purification Chromatography, crystallization Isolation of pure target compound

The preparation of 3-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves a multi-step synthetic sequence centered on ester formation, sulfanylmethyl group introduction, and coupling with a chlorinated pyridine ring. Traditional methods rely on established organic reactions under controlled conditions, while emerging photocatalytic approaches offer promising avenues for more efficient, environmentally friendly synthesis. Industrial production benefits from continuous flow technologies and process optimization to enhance yield and purity. Further research into photocatalytic and green chemistry methods could significantly advance the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the pyridine ring can be reduced to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

  • Piperidine vs. Pyrrolidine: Example: 3-(6-Chloro-pyridazin-3-yloxyMethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 939986-22-8) replaces the pyrrolidine ring with a six-membered piperidine ring. Impact: Piperidine derivatives generally exhibit higher metabolic stability due to reduced ring strain compared to pyrrolidine derivatives.
  • Pyridine vs. Pyridazine :

    • Example : 3-(6-Chloro-pyridazin-3-yloxy)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 939986-59-1) substitutes the pyridine ring with a pyridazine moiety. The additional nitrogen atom in pyridazine enhances polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability .

Linker Group Modifications

  • Sulfanylmethyl vs. Oxy Linkers: Example: 4-(6-Chloro-pyridin-3-ylMethoxy)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 939986-38-6) uses an ether (-O-) linker instead of a thioether (-S-). Impact: Sulfur-containing linkers (e.g., sulfanylmethyl) may confer improved resistance to oxidative degradation compared to oxygen analogs.

Substituent Position and Halogen Effects

  • Chloro Position on Pyridine :
    • The target compound features a 6-chloro substituent on the pyridine ring. In contrast, analogs like [1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS: 939986-09-1) place chlorine on a pyrimidine ring. Pyrimidine’s dual nitrogen atoms create distinct electronic effects, enhancing interactions with aromatic residues in enzyme active sites .

Functional Group Additions

  • Hydroxymethyl vs. Sulfanylmethyl :
    • Compounds such as (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate (Catalog: p. 180) introduce hydroxymethyl groups. These groups increase hydrophilicity and may facilitate hydrogen bonding, contrasting with the lipophilic sulfanylmethyl group in the target compound .

Biological Activity

3-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of interest due to its potential biological activities, particularly in the context of drug development and medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical structure and properties:

PropertyValue
Molecular FormulaC₁₃H₁₈ClN₃O₂S
Molecular Weight303.81 g/mol
CAS Number[Not available]
StructureChemical Structure

The biological activity of 3-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways.

  • Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes such as arginase, which is crucial in the urea cycle and has implications in cancer metabolism .
  • Receptor Binding : It may also interact with specific receptors that modulate neurotransmitter activity, suggesting potential applications in neuropharmacology.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • Antitumor Activity : In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation, specifically in models of breast and prostate cancer.
  • Anti-inflammatory Effects : Animal models indicate that the compound may reduce inflammation markers, showing promise for treating inflammatory diseases.

Case Studies

  • Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated the efficacy of related pyrrolidine derivatives in inhibiting arginase activity. The lead compound demonstrated an IC50 value significantly lower than known inhibitors, highlighting its potential therapeutic application .
  • Case Study 2 : In a clinical trial involving patients with chronic inflammatory conditions, administration of a similar pyrrolidine derivative resulted in a marked decrease in inflammatory cytokines, suggesting a robust anti-inflammatory profile .

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